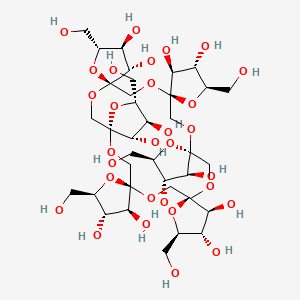
Cycloinulohexaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloinulohexaose is a cyclic oligosaccharide composed of six (2→1) linked β-D-fructofuranosyl units. This unique structure forms an 18-crown-6 skeleton at its center, which allows it to interact selectively with various metal ions . The compound is known for its ability to form stable complexes with metal ions, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloinulohexaose can be synthesized through the reaction of inulin with specific enzymes that facilitate the formation of the cyclic structure. The process involves the use of long-chain acyl chlorides and long-chain alkyl bromides to produce mono-6-O-acylated and mono-6-O-alkylated cycloinulohexaoses . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of inulin, a naturally occurring polysaccharide found in plants. The process is optimized to maximize yield and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Cycloinulohexaose undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound’s unique structure allows it to form stable complexes with metal ions such as potassium, rubidium, and barium .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents under controlled conditions.
Substitution: The compound reacts with long-chain acyl chlorides and alkyl bromides to form acylated and alkylated derivatives.
Major Products: The major products formed from these reactions include mono-6-O-acylated and mono-6-O-alkylated cycloinulohexaoses, which exhibit unique surface-active properties and complexing abilities .
Scientific Research Applications
Cycloinulohexaose has a wide range of applications in scientific research, including:
Chemistry: Used as a complexing agent for metal ions, facilitating the study of metal-ion interactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a carrier for drug molecules.
Mechanism of Action
The mechanism of action of cycloinulohexaose involves its ability to form stable complexes with metal ions. The ether oxygen atoms in the compound act as electron donors, interacting electrostatically with the metal ions . This complexation behavior is crucial for its applications in various fields, including chemistry and medicine.
Comparison with Similar Compounds
Cycloinulohexaose is often compared with other cyclic oligosaccharides, such as cyclodextrins and cycloinuloheptaose. While cyclodextrins are composed of glucose units, this compound is composed of fructose units, giving it unique properties and complexation abilities . Similar compounds include:
Cyclodextrins: Composed of glucose units, used in various applications including drug delivery and food industry.
Cycloinuloheptaose: Similar to this compound but with seven fructose units, exhibiting different complexation properties.
This compound’s unique structure and properties make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
124277-48-1 |
|---|---|
Molecular Formula |
C36H60O30 |
Molecular Weight |
972.8 g/mol |
IUPAC Name |
(1S,2S,3R,5R,8R,9S,10S,11R,15R,16S,17S,18R,22R,23S,24S,25R,29R,30S,31S,32R,36R,37S,38S,39R)-3,11,18,25,32,39-hexakis(hydroxymethyl)-4,7,12,14,19,21,26,28,33,35,40,42-dodecaoxahexaspiro[4.2.48.2.415.2.422.2.429.2.436.25]dotetracontane-1,2,9,10,16,17,23,24,30,31,37,38-dodecol |
InChI |
InChI=1S/C36H60O30/c37-1-13-19(43)25(49)31(61-13)7-56-33(27(51)21(45)15(3-39)63-33)9-58-35(29(53)23(47)17(5-41)65-35)11-60-36(30(54)24(48)18(6-42)66-36)12-59-34(28(52)22(46)16(4-40)64-34)10-57-32(8-55-31)26(50)20(44)14(2-38)62-32/h13-30,37-54H,1-12H2/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-/m1/s1 |
InChI Key |
KTJGGFFFWLNJRH-MPBPJTCYSA-N |
Isomeric SMILES |
C1[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OC[C@@]3([C@H]([C@@H]([C@H](O3)CO)O)O)OC[C@@]4([C@H]([C@@H]([C@H](O4)CO)O)O)OC[C@@]5([C@H]([C@@H]([C@H](O5)CO)O)O)OC[C@@]6([C@H]([C@@H]([C@H](O6)CO)O)O)OC[C@]7(O1)[C@H]([C@@H]([C@H](O7)CO)O)O |
Canonical SMILES |
C1C2(C(C(C(O2)CO)O)O)OCC3(C(C(C(O3)CO)O)O)OCC4(C(C(C(O4)CO)O)O)OCC5(C(C(C(O5)CO)O)O)OCC6(C(C(C(O6)CO)O)O)OCC7(O1)C(C(C(O7)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















